molecular formula C10H9F3N2O3S B13343243 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide

Cat. No.: B13343243
M. Wt: 294.25 g/mol
InChI Key: AHOWPOTYALGCNI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroacetyl group attached to an indoline ring, which is further substituted with a sulfonamide group. The trifluoroacetyl group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and sulfonamide reagents. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group further contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
  • 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonic acid

Uniqueness

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide stands out due to its unique combination of trifluoroacetyl and sulfonamide groups, which impart distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in various fields .

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3S/c11-10(12,13)9(16)15-4-3-6-5-7(19(14,17)18)1-2-8(6)15/h1-2,5H,3-4H2,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOWPOTYALGCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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